Cupric hydroxide

Description

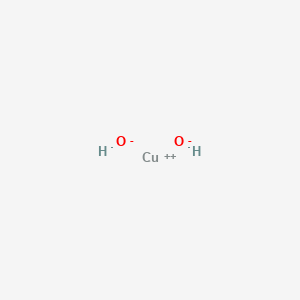

Structure

2D Structure

Properties

IUPAC Name |

copper;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLJMEJHUUYSSY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20427-59-2, 1344-69-0, 12125-21-2 | |

| Record name | Copper hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cupric hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3314XO9W9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Controlled Crystallization of Cupric Hydroxide

Solution-Phase Synthesis Approaches for Cupric Hydroxide (B78521)

Solution-phase synthesis provides a versatile platform for producing cupric hydroxide with tailored characteristics. By adjusting variables like precursor concentration, temperature, pH, and the presence of additives, it is possible to direct the nucleation and growth processes, thereby achieving controlled crystallization. The following sections detail several prominent solution-phase methodologies.

Chemical Co-precipitation Techniques

Chemical co-precipitation is a widely utilized and straightforward method for synthesizing this compound nanoparticles. The fundamental principle involves the reaction of a soluble copper(II) salt with a base in an aqueous solution, leading to the precipitation of the insoluble Cu(OH)₂. nanobe.org A common reaction involves mixing aqueous solutions of copper sulfate (B86663) (CuSO₄) and sodium hydroxide (NaOH). nanobe.orgresearchgate.net

The characteristics of the resulting precipitate are highly sensitive to the reaction conditions. Key parameters that influence the morphology, particle size, and purity of the this compound include:

pH: The pH of the solution is a critical factor, as Cu(OH)₂ precipitation is highly pH-dependent. Precipitation typically begins to occur as the pH rises above 5.0 for a given concentration of Cu²⁺ ions. researchgate.netquora.com In excessively alkaline conditions, the freshly formed Cu(OH)₂ can rapidly dehydrate to form the more stable black copper(II) oxide (CuO). sciencemadness.org

Temperature: Temperature affects the stability of the this compound product. researchgate.net Synthesis at lower temperatures generally favors the formation of a more stable Cu(OH)₂ precipitate, while elevated temperatures can promote its conversion to CuO. sciencemadness.org

Concentration of Reactants: The concentration of the copper salt and the base can influence the particle size and the intensity of the precipitate's color. chegg.com The rate of addition of the base to the copper salt solution also plays a role in controlling nucleation and growth, thereby affecting particle size. chegg.com

Research has shown that by carefully controlling these parameters, different morphologies, such as the plate-like structures of well-crystallized particles, can be achieved. nanobe.orgresearchgate.net The use of urea (B33335) to homogeneously raise the alkalinity through forced hydrolysis has also been explored, allowing for the synthesis of spherical, monodispersed copper(II) hydrous oxide particles. rsc.org

Table 1: Influence of Co-precipitation Parameters on Cu(OH)₂ Synthesis

| Parameter | Effect | Research Finding |

| pH | Controls the onset of precipitation and stability of the product. | Precipitation of Cu(OH)₂ begins at pH > 5. researchgate.netquora.com High pH and heat can lead to the formation of CuO. sciencemadness.org |

| Temperature | Affects the stability and final composition of the precipitate. | Lower temperatures favor the formation of Cu(OH)₂. sciencemadness.org Increased temperature can lower the pH at which precipitation occurs. researchgate.net |

| Reactant Concentration | Influences particle size and precipitate characteristics. | Higher concentrations of copper ions can result in a more intensely colored precipitate. chegg.com |

| Rate of Mixing | Affects nucleation and growth, thereby controlling particle size. | The method of mixing and precipitation rate can alter the final particle size. chegg.com |

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are techniques that utilize elevated temperatures and pressures in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents to produce crystalline materials. These methods are particularly effective for synthesizing nanostructures with controlled morphology. While often employed for the direct synthesis of copper(II) oxide (CuO), these routes proceed through a this compound intermediate. researchgate.net

In a typical hydrothermal process, a copper precursor, such as copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), is dissolved in water, and a mineralizer like sodium hydroxide (NaOH) is added. mdpi.com The mixture is sealed in an autoclave and heated. Under these conditions, Cu(OH)₂ initially forms and subsequently dehydrates to form CuO. By carefully controlling the reaction parameters, the Cu(OH)₂ intermediate can be isolated.

Key controlling factors in these methods include:

pH of the Precursor Solution: The initial pH of the solution before heating has a profound impact on the morphology of the final product. Studies have shown that varying the pH can lead to the formation of nanoparticles, nanorods, or nanosheets of CuO, a process governed by the formation of intermediate species like basic copper nitrate (Cu₂(OH)₃NO₃). mdpi.com The quantity of this intermediate, which is pH-dependent, influences the crystal growth habits. mdpi.com

Temperature and Pressure: Temperature and pressure are the defining parameters of these methods. They influence the solubility of precursors, reaction kinetics, and the thermodynamic stability of the resulting phases. rdd.edu.iq

Reaction Time: The duration of the hydrothermal or solvothermal treatment affects the completion of the reaction and the evolution of the nanostructures. rdd.edu.iq

The solvothermal method, which uses organic solvents instead of water, can also be used to synthesize various metal hydroxides, including Ni(OH)₂ and Mg(OH)₂, into nanotube morphologies, suggesting a similar potential for Cu(OH)₂. researchgate.net

Chemical Bath Deposition Strategies

Chemical Bath Deposition (CBD) is a simple, cost-effective, and low-temperature technique used to deposit thin films of various materials onto a substrate from an aqueous solution. wikipedia.orgripublication.com This method is particularly attractive for its ability to produce uniform films over large areas without the need for sophisticated equipment. researchgate.net

The CBD process for this compound typically involves immersing a substrate in a chemical bath containing a copper salt (e.g., copper sulfate, copper chloride), a complexing agent (e.g., ammonia), and a source of hydroxide ions (e.g., sodium hydroxide). ripublication.commdpi.com The deposition mechanism can proceed in two primary ways:

Ion-by-Ion Mechanism: Metal ions and hydroxide ions in the solution adsorb onto the substrate surface and react to form the Cu(OH)₂ film directly. wikipedia.org

Hydroxide-Cluster Mechanism: In the presence of a sufficient concentration of hydroxide ions, colloidal clusters of metal hydroxides form in the solution. These clusters then adsorb onto the substrate and subsequently form the solid film. wikipedia.org This mechanism often results in smaller, more uniform crystals. wikipedia.org

The properties of the deposited Cu(OH)₂ films are strongly dependent on the deposition parameters:

pH of the Bath: The pH level influences the chemical species present in the solution, such as various copper-hydroxy complexes (e.g., Cu(OH)₂⁰, [Cu(OH)₃]⁻, [Cu(OH)₄]²⁻), which in turn dictates the growth mechanism and morphology of the film. mdpi.com

Bath Temperature: Temperature affects reaction rates and the solubility of the chemical species, thereby influencing the film's thickness and crystallinity. researchgate.netmdpi.com

Deposition Time: The duration of the substrate's immersion in the bath directly correlates with the thickness of the deposited film. mdpi.comresearchgate.net

Precursor Concentration: The concentration of the copper salt and other reagents impacts the growth rate and quality of the film. mdpi.com

By tuning these parameters, CBD can be used to grow Cu(OH)₂ films with specific morphologies, such as the granular nano-buds reported in some studies. researchgate.net

In-Situ Oxidation of Copper Substrates

The in-situ oxidation method involves the direct chemical conversion of a metallic copper substrate (e.g., copper foil) into a film of this compound. This technique is advantageous as it creates a binder-free material where the active Cu(OH)₂ is in direct contact with the conductive copper current collector, which is beneficial for electrochemical applications. iaea.orgresearchgate.net

The process is typically carried out by immersing the copper substrate in a heated, alkaline aqueous solution containing an oxidizing agent. A common reagent mixture consists of sodium hydroxide (NaOH) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). rsc.orgfao.org The persulfate ions act as the oxidant, facilitating the conversion of metallic copper to Cu(OH)₂. researchgate.net

The morphology of the resulting Cu(OH)₂ nanostructures can be precisely controlled by adjusting the reaction conditions:

Solution Composition: The concentrations of the alkali and the oxidizing agent are critical. For instance, in a two-step process, an initial solution can be used to control the density and morphology of nucleation sites, while a second solution accelerates the growth of the nanostructures. rsc.orgfao.org

Reaction Time and Temperature: These parameters govern the kinetics of the oxidation and growth processes, influencing the dimensions (e.g., length, diameter) of the resulting nanostructures. researchgate.net

This method has been successfully used to synthesize various Cu(OH)₂ morphologies directly on copper surfaces, including nanoneedles, nanotubes, and flabellate-like structures. iaea.orgrsc.orgresearchgate.net

Electrochemical Deposition Pathways

Electrochemical deposition, specifically anodic oxidation, is a versatile method for synthesizing this compound directly onto a copper surface. The process involves using the copper substrate as the anode in an electrochemical cell with an alkaline electrolyte, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). mdpi.comelectrochemsci.org

When an anodic potential or current is applied, the copper metal is oxidized. In an alkaline medium, this oxidation leads to the sequential formation of various species, including Cu₂O, CuO, and Cu(OH)₂. electrochemsci.org The specific product formed is dependent on the applied potential and other experimental conditions. researchgate.net

Cu + 2OH⁻ → Cu(OH)₂ + 2e⁻ sciencemadness.org

The control over the final product's morphology and composition is a key advantage of this technique. electrochemsci.org The influential parameters include:

Current Density/Potential: This is a primary control parameter. Low current densities (<0.8 mA cm⁻²) may only form a Cu₂O layer, while higher densities (>1 mA cm⁻²) favor the growth of Cu(OH)₂. mdpi.com Applying a constant potential of 1050 mV (vs. SCE) in 0.1 M KOH has been shown to produce Cu(OH)₂ nanoparticles. electrochemsci.org

Electrolyte Concentration: The concentration of the alkaline electrolyte (e.g., NaOH) affects the nucleation and growth processes, thereby influencing the dimensionality of the nanostructures. researchgate.net

Reaction Temperature: Temperature can alter the reaction kinetics. For example, at temperatures above 40-60°C, a Cu(OH)₂ nucleus is more likely to dehydrate and form CuO. mdpi.comresearchgate.net

Anodization Time: The duration of the electrochemical process impacts the growth and organization of the nanostructures, with longer times leading to more developed and dense structures. researchgate.net

Through precise manipulation of these conditions, various morphologies like nanoneedles and flabellate-like structures have been synthesized. researchgate.netresearchgate.net

Table 2: Effect of Electrochemical Parameters on Cu(OH)₂ Synthesis

| Parameter | Condition | Resulting Product/Morphology |

| Current Density | Low (<0.8 mA cm⁻²) | Cu₂O layer |

| High (>1 mA cm⁻²) | Favors Cu(OH)₂ growth mdpi.com | |

| Potential | 1050 mV vs SCE in 0.1 M KOH | Cu(OH)₂ nanoparticles electrochemsci.org |

| Temperature | < 40 °C | Favors Cu(OH)₂ |

| > 40-60 °C | Promotes dehydration to CuO mdpi.comresearchgate.net | |

| Anodization Time | Increasing from 450 s to 600 s | Evolution from flabellate-like structures to denser films researchgate.net |

Polyol-Mediated Synthesis of this compound

The polyol process is a liquid-phase synthesis method where a polyalcohol, such as ethylene (B1197577) glycol or glycerol, serves as both the solvent and, at elevated temperatures, the reducing agent. nih.gov This versatile technique can be used to produce finely divided metals, metal oxides, and metal hydroxides from their respective salt precursors. nih.gov

The nature of the final product in a polyol synthesis is highly dependent on the reaction conditions, particularly the precursor anion and the presence of water. rsc.org While often used to synthesize metallic copper nanoparticles, the process can be directed to yield this compound. neliti.comneliti.comresearchgate.netnih.gov

Key factors influencing the outcome of polyol synthesis are:

Precursor: The choice of the copper salt is critical. Elemental copper is typically obtained from precursors like copper(II) nitrate or copper(II) acetate (B1210297), but not from copper(II) chloride or copper(II) sulfate. rsc.org Starting directly with Cu(OH)₂ in ethylene glycol can lead to the formation of intermediate copper alkoxide compounds before eventual reduction at higher temperatures. rsc.orgrsc.org

Hydrolysis Ratio (h): Defined as the molar ratio of water to the metal precursor (h = H₂O/M²⁺), this parameter is crucial. The presence of water favors the formation of hydroxides and oxides, while its absence promotes the formation of the metallic phase. nih.govnih.gov

Temperature: The reaction temperature dictates the redox potential of the polyol and the stability of intermediate phases. rsc.org For example, starting with Cu(OH)₂ in ethylene glycol, an intermediate alkoxide is stable between 120-200°C, which then transforms to Cu₂O and finally to metallic Cu at temperatures above 210°C. rsc.org

Additives: Stabilizing agents, such as polyvinylpyrrolidone (B124986) (PVP), are often added to control particle growth and prevent agglomeration. researchgate.net

By carefully managing these parameters, the polyol method provides a pathway to synthesize this compound, often as a precursor to other copper-based materials. rsc.org

Biogenic and Green Synthesis Routes

The pursuit of environmentally benign and sustainable scientific practices has propelled the exploration of biogenic and green synthesis routes for producing this compound and related copper nanomaterials. These methods utilize biological entities or natural extracts as reducing and capping agents, offering an alternative to conventional chemical synthesis that often involves hazardous reagents.

Plant-Mediated Synthesis: Plant extracts, rich in phytochemicals such as polyphenols, flavonoids, and alkaloids, serve as effective agents for the synthesis of copper-based nanoparticles. These phytochemicals can reduce copper salts and stabilize the resulting nanoparticles, preventing agglomeration. For instance, extracts from Solanum pubescens leaves have been successfully used to produce copper hydroxide nanorods. Similarly, leaf extracts from Syzygium guineense and Aloe vera have been employed in the green synthesis of copper oxide nanoparticles. rsc.orgrsc.orgacs.org The process typically involves mixing an aqueous solution of a copper salt (e.g., copper nitrate) with the plant extract. The reaction is often facilitated by gentle heating. rsc.orgacs.org The specific biomolecules present in the plant extract play a crucial role in determining the size, shape, and stability of the final product.

Microbial Synthesis: Microorganisms, including bacteria and fungi, offer another avenue for the biogenic synthesis of copper-based nanoparticles. Bacteria such as Stenotrophomonas sp. and strains isolated from Antarctic consortia have demonstrated the ability to synthesize copper oxide nanoparticles. sulphuric-acid.comwikipedia.orgresearchgate.net The synthesis can occur either intracellularly or extracellularly, where enzymes and proteins secreted by the microbes reduce the copper ions. wikipedia.orgresearchgate.net The process involves culturing the microorganism in a medium containing a copper salt, such as copper(II) sulfate pentahydrate. wikipedia.orgresearchgate.net The change in the color of the culture medium often indicates the formation of nanoparticles. researchgate.netnih.gov

Synthesis Using Seaweed Extracts: Extracts from marine macroalgae, or seaweed, are also potent candidates for green synthesis. Species like Ulva lactuca and Sargassum longifolium contain a rich mixture of polysaccharides, phenolics, and other biomolecules that can act as both reducing and stabilizing agents. acs.orggoogle.comntnu.no The synthesis process generally involves preparing an aqueous extract of the seaweed and adding it to a copper sulfate solution, followed by stirring for a prolonged period to allow for the formation of nanoparticles. google.comresearchgate.net

| Biological Source | Copper Precursor | Synthesized Product (as reported) | Key Findings |

| Solanum pubescens Leaf Extract | Not specified | Cu(OH)₂ Nanorods | Produced rod-shaped nanoparticles (~50 nm) with significant antimicrobial activity. rsc.org |

| Syzygium guineense Leaf Extract | Cu(NO₃)₂·3H₂O | CuO Nanostructures | Biomolecules from the extract acted as capping agents, resulting in crystalline CuO. rsc.org |

| Stenotrophomonas sp. BS95 | CuSO₄·5H₂O | CuO Nanoparticles | Cellular biomolecules in the cell-free extract reduced copper ions to form nanoparticles. wikipedia.org |

| Ulva lactuca (Seaweed) Extract | CuSO₄ | Cu Nanoparticles | Aqueous extract successfully synthesized nanoparticles, confirmed by UV-Vis spectrophotometry. google.comresearchgate.net |

| Antarctic Bacterial Strains | Not specified | CuO Nanoparticles | An eco-friendly route using newly isolated Antarctic bacteria, with capping proteins stabilizing the NPs. sulphuric-acid.com |

Precursor Design and Influences on this compound Synthesis

The characteristics of the final this compound product, including its purity, crystallinity, and morphology, are heavily dependent on the choice of precursors and additives used during synthesis.

The anion of the copper(II) salt precursor plays a significant role in the precipitation process and the nature of the resulting solid phase. Different salts can lead to the formation of not only this compound but also various basic copper salts.

Copper(II) Sulfate (CuSO₄): This is a commonly used precursor for the synthesis of this compound via precipitation with a base like sodium hydroxide. wikipedia.org The reaction is a straightforward double displacement. muids.press However, depending on the conditions, particularly pH, basic copper sulfates like brochantite (CuSO₄·3Cu(OH)₂) or antlerite (CuSO₄·2Cu(OH)₂) can form as intermediate or final products. rsc.org

Copper(II) Nitrate (Cu(NO₃)₂): Similar to the sulfate salt, copper nitrate is frequently used. The synthesis can sometimes lead to the formation of basic copper nitrate (Cu₂(OH)₃NO₃), especially under conditions of forced hydrolysis of urea where the pH rises slowly. rsc.orgrsc.org

Copper(II) Chloride (CuCl₂): The use of copper chloride can result in the precipitation of basic copper salts such as cupric oxychloride (CuCl₂·3Cu(OH)₂). google.com

Copper(II) Acetate (Cu(CH₃COO)₂): This precursor can be used to synthesize copper hydroxide acetate (Cu₂(OH)₃(OCOCH₃)). psu.eduresearchgate.net The reaction conditions, such as pH and temperature, determine the final composition and morphology of the layered hydroxide salt. researchgate.net

The choice of precursor can also influence the morphology of the resulting nanoparticles. For example, in the synthesis of CuO nanoparticles, using copper sulfate as a precursor resulted in smaller, more regularly shaped particles compared to those synthesized from copper acetate under identical conditions. researchgate.net

Basic copper(II) salts are not merely byproducts but can be specifically synthesized or act as important intermediates in the formation of other copper compounds. These layered materials can serve as precursors for obtaining cupric oxide or pure this compound.

Copper Hydroxide Nitrate (Cu₂(OH)₃NO₃): This basic salt, also known as gerhardtite, can be synthesized through various methods, including plasma electrolysis of a Cu(NO₃)₂ solution or by direct reaction of copper nitrate and sodium hydroxide. semanticscholar.orgresearchgate.net It often forms as micro-sheets or other complex morphologies. researchgate.net These basic salts can be converted to this compound by rinsing and adding a base. google.com

Copper Hydroxide Acetate (Cu₂(OH)₃(OCOCH₃)): This compound can be prepared by titrating a copper acetate solution with NaOH to a specific pH (e.g., 6.5) and aging the solution. psu.eduresearchgate.net It forms layered crystal structures, the morphology of which (e.g., discoid vs. rectangular crystals) can be influenced by the precise synthesis conditions. psu.eduresearchgate.net These layered copper hydroxide salts are noted for their potential as precursor materials due to their high surface area and the accessibility of ion species within their structure. researchgate.net

Additives and surfactants are widely used to direct the growth and control the morphology of crystalline materials, including this compound. They function by selectively adsorbing onto specific crystal facets, which alters the relative growth rates of different faces and prevents particle aggregation. acs.orgresearchgate.net

The choice of surfactant and its concentration are critical parameters. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) and cetyltrimethylammonium chloride (CTAC), anionic surfactants like sodium dodecyl sulfate (SDS), and non-ionic polymers like polyvinylpyrrolidone (PVP) have been employed in the synthesis of copper-based nanostructures. acs.orgresearchgate.netresearchgate.net

Mechanism: Surfactant molecules can form micelles in solution. Nanoparticle nucleation and growth can occur within or on the surface of these micelles, which act as micro-reactors, constraining the size and influencing the shape of the resulting particles. researchgate.net The adsorption of surfactant molecules on the nanoparticle surface provides steric or electrostatic stabilization, preventing uncontrolled growth and agglomeration. acs.org

Morphological Control: By varying the surfactant type and concentration, it is possible to tune the morphology of the final product. For example, in the synthesis of copper nanostructures, the concentration of CTAB could be adjusted to produce either nanoparticles or nanorods. researchgate.net Similarly, the use of Triton X-100 and polyvinyl alcohol (PVA) in the synthesis of CuO thin films resulted in different surface morphologies. nih.gov The size of nanocages and the length of their branches in copper hydroxide synthesis have been controlled by adjusting the temperature and the ratio of surfactant used. acs.org

| Additive/Surfactant | Precursor System | Effect on Morphology | Reference |

| Cetyltrimethylammonium chloride (CTAC) | Cu-Cr solution | Formation of sphere-like nanoparticles. | researchgate.net |

| Polyvinylpyrrolidone (PVP) | Cu²⁺ solution | Adsorption on specific crystal planes leads to equiaxial growth and spherical nanoparticles. | acs.org |

| Triton X-100 / Polyvinyl alcohol (PVA) | Chemical bath deposition for CuO | Produced different and distinct surface morphologies for CuO thin films. | nih.gov |

Control of Reaction Parameters and Their Impact on this compound Crystalline Form

The pH of the reaction solution is arguably the most critical parameter in the synthesis of this compound. It directly governs the solubility of copper(II) ions, the supersaturation of the solution, and the specific copper-hydroxy species that are stable, thereby controlling the nucleation and growth of the crystalline phase.

The solubility of this compound is highly pH-dependent. At low pH, copper exists as the soluble Cu²⁺ ion. As the pH increases through the addition of a base (e.g., NaOH), the concentration of hydroxide ions (OH⁻) rises, leading to the precipitation of Cu(OH)₂ once its solubility product (Ksp) is exceeded. pressbooks.pubquora.com The reaction is:

Cu²⁺(aq) + 2OH⁻(aq) → Cu(OH)₂(s)

The point of minimum solubility for this compound, and thus the optimal pH for precipitation, is typically in the range of 8.1 to 10.3. sulphuric-acid.comwaterspecialists.biz At very high pH levels (above pH 10), the solubility of this compound begins to increase again due to the formation of the soluble tetrahydroxycuprate(II) complex ion, [Cu(OH)₄]²⁻. sulphuric-acid.comresearchgate.net This amphoteric nature means that precise pH control is essential for maximizing the yield of the precipitate. waterspecialists.biz

The pH also influences which solid phase is formed. At intermediate pH values, particularly when certain anions are present, basic copper salts may precipitate instead of or alongside pure this compound. For example, the formation of basic copper salts like CuSO₄·3Cu(OH)₂ has been observed to begin at a pH of about 3.5 and be complete around pH 7. google.com The evolution of different precursor species such as Cu₂(OH)₃NO₃, Cu(OH)₂, and [Cu(OH)₄]²⁻ is determined by the pH, which in turn controls the crystallization of the final product. rsc.org

Precise control over the pH of the solution, along with temperature, allows for the tuning of the morphology and chemical composition of the resulting nanostructures, enabling the synthesis of forms ranging from 1D nanowires to 2D nanoplatelets and 3D nanocrystals. list.lu

Temperature and Pressure Effects on Crystal Growth

The synthesis of this compound is notably sensitive to temperature, which plays a critical role in determining the final product's phase purity and crystallinity. Lower temperatures are generally favorable for the formation of pure, crystalline this compound. For instance, the synthesis of cuprous hydroxide, a related copper hydroxide species, has been shown to yield a yellow precipitate at temperatures below 60°C, while at temperatures above 60°C, the reddish cuprous oxide is formed. skb.com Similarly, in the synthesis of this compound gels, temperature is a crucial factor for the stability of the gel form. Gels synthesized at approximately 10°C remain stable for about a month, whereas those prepared at ambient temperature (~25°C) are only stable for about two days. iaea.org

Research has shown that pure Cu(OH)₂ can be obtained after aging at temperatures below 20°C. However, as the temperature is increased to 30°C, copper oxide (CuO) begins to appear, and by 40°C, CuO becomes the sole crystalline phase. researchgate.net This indicates that higher temperatures promote the dehydration of this compound to form the more stable copper oxide. The crystalline size of related copper hydroxide particles has been observed to increase slightly with temperature, for example from approximately 85 Å to 105 Å as temperature is increased. skb.com

The influence of pressure on the crystal growth of this compound is less specifically documented in readily available literature. However, general principles of crystal growth suggest that pressure can influence the process by altering the thermodynamic driving forces for solidification. aps.org In a closed system where a liquid expands upon solidification, an increasing pressure can counteract the growth by lowering the coexistence temperature and the effective supercooling. aps.org This can, in turn, affect the kinetics of crystal growth and potentially the morphology of the resulting crystals. While these are general principles, their specific impact on this compound crystallization requires more targeted investigation.

The following table summarizes the effect of temperature on the synthesis of copper hydroxides:

| Temperature | Observation | Resulting Compound |

| < 20°C | Aging of precursor solutions | Pure Cu(OH)₂ researchgate.net |

| 30°C | Appearance of a secondary phase | Cu(OH)₂ and CuO researchgate.net |

| 40°C | Complete conversion to the oxide | CuO researchgate.net |

| < 60°C | Electrolysis between copper electrodes in NaCl solution | Cuprous Hydroxide (yellow precipitate) skb.com |

| > 60°C | Electrolysis between copper electrodes in NaCl solution | Cuprous Oxide (red precipitate) skb.com |

Reaction Time and Aging Effects on this compound Morphology

The duration of the reaction and subsequent aging period are critical parameters that significantly influence the morphology and dimensions of this compound nanostructures. By carefully controlling these factors, it is possible to tailor the size and shape of the resulting crystals.

Studies have demonstrated that the length of this compound nanostrands can be significantly increased with longer aging times. For instance, in a synthesis starting from a copper nitrate solution, initially formed small particles of 2-6 nm can grow into long nanostrands. researchgate.net After an aging period of a few days, these nanostrands can reach lengths of several tens of micrometers, resulting in a very high aspect ratio. researchgate.net This indicates that with extended aging, smaller particles or nuclei aggregate and reorganize into more defined and elongated structures.

The concentration of reactants in conjunction with aging time also plays a role in determining the final morphology. In one study, the synthesis of Cu(OH)₂ nanowires in a reverse micelle system showed that the dimensions of the nanowires were dependent on both the reactant concentration and the aging time. researchgate.net The resulting nanowires had diameters ranging from 33 nm to 46 nm and lengths from 400 nm to 2000 nm. researchgate.net

The evolution of morphology with reaction time has been systematically observed in the synthesis of related copper oxide nanostructures, which are often formed via a this compound precursor. For example, in a chemical bath deposition method, changing the reaction time from 30 to 120 minutes led to the formation of different nanostructures, including nanoneedles, nanotubes, and microflowers. researchgate.net This highlights the dynamic nature of the growth process, where the initial structures formed can undergo significant transformation over time.

The following table illustrates the effect of aging time on the dimensions of this compound nanostructures:

| Aging Time | Initial Particle Size | Final Nanostructure | Final Dimensions |

| A few days | 2-6 nm | Nanostrands | Length: several tens of micrometers researchgate.net |

Ultrasonic and Mechanical Agitation Effects on Synthesis

Ultrasonic and mechanical agitation are physical methods that can be employed during the synthesis of this compound to influence the reaction kinetics and the properties of the final product. These techniques can enhance mass transfer, promote nucleation, and affect the morphology of the resulting crystals.

Ultrasonication, through the phenomenon of acoustic cavitation, can create localized hot spots with high temperatures and pressures, as well as generate powerful microjets and shockwaves. mdpi.commdpi.com These effects can lead to a more homogeneous reaction mixture, break down agglomerates, and increase the surface area of reactants, thereby accelerating the reaction rate. researchgate.net In the context of leaching copper from its ores, a process that can involve the formation and dissolution of copper hydroxides, ultrasound has been shown to enhance the leaching rate and shorten the reaction time. mdpi.com The application of ultrasound can reduce the apparent activation energy of the dissolution process, indicating that it lowers the potential barrier for the reaction to occur. researchgate.net

The following table summarizes the effects of ultrasonic and mechanical agitation on chemical processes relevant to this compound synthesis:

| Technique | Primary Effect | Outcome in a Relevant Process (e.g., Leaching) |

| Ultrasonication | Acoustic cavitation, microjets, localized high temperature and pressure. mdpi.commdpi.com | Enhanced leaching rate, shortened reaction time, reduced activation energy. mdpi.comresearchgate.net |

| Mechanical Agitation | Improved convection and mass transfer. mdpi.com | More uniform product, prevention of agglomeration. |

| Combined Ultrasound and Mechanical Agitation | Synergistic effect of macro- and micro-mixing. mdpi.com | Highly efficient reaction and separation. mdpi.com |

Directed Crystal Growth Mechanisms of this compound

Oriented Attachment Growth Modes

Oriented attachment is a non-classical crystallization mechanism where adjacent nanocrystals self-assemble by aligning their crystallographic orientations and then coalesce at a planar interface, leading to the formation of a larger single crystal. acs.orgrsc.orgnih.gov This growth mode is particularly significant in the formation of anisotropic nanostructures of this compound, such as nanowires and nanorods.

The process of oriented attachment in the synthesis of this compound nanowires can be understood as a multi-step process. It often begins with the formation of primary nanoparticles through hydrolysis and condensation reactions. acs.org These nanoparticles then undergo a facet-specific alignment and fusion process, leading to the longitudinal growth of nanoarrays and the formation of single-crystal nanowires. acs.org Time-dependent studies using high-resolution transmission electron microscopy (HR-TEM) have provided direct evidence for this mechanism, showing the gradual fusion of smaller nanocrystals into longer one-dimensional structures. acs.orgrsc.org

The driving force for oriented attachment is the reduction of the total surface energy of the system as high-energy crystal facets are eliminated upon coalescence. rsc.org In the case of this compound, the directional aggregative crystal growth can occur along specific crystallographic facets, such as the acs.org or researchgate.net direction, leading to the elongation of the nanostructures. acs.orgrsc.org The kinetics of this growth can be modeled, with studies showing sigmoidal growth behavior that can be described by specific kinetic models. acs.org

The following table provides a summary of the key aspects of oriented attachment in this compound synthesis:

| Stage of Oriented Attachment | Description |

| Nucleation and Primary Particle Formation | Base-catalyzed hydrolysis leads to the formation of initial Cu(OH)₂ nanocrystals. acs.org |

| Self-Assembly and Alignment | Nanocrystals align along specific crystallographic facets. acs.org |

| Coalescence and Fusion | Aligned nanocrystals fuse together, eliminating the interface and forming a larger single crystal. acs.orgrsc.org |

| Anisotropic Growth | The process continues, leading to the elongation of the nanostructure in a specific direction (e.g., nanowire formation). acs.org |

Self-Assembly Processes in this compound Nanostructure Formation

Self-assembly is a process in which individual components spontaneously organize into ordered structures without external guidance. In the context of this compound, self-assembly of nanocrystals is a key mechanism for the formation of complex, hierarchical nanostructures. rsc.orgsemanticscholar.org This process is often driven by the minimization of the system's free energy. nih.gov

The self-assembly of this compound can be directed by various interactions, including van der Waals forces, electrostatic interactions, and the tendency to reduce surface energy through oriented attachment. researchgate.net For example, in a sol-gel synthesis, Cu(OH)₂ nanocrystals can exhibit aggregative self-assembly guided by the oriented attachment crystal growth process to form ultrathin nanowires. rsc.org This self-assembly can be observed through techniques like transmission electron microscopy, which can provide real-time imaging of the process. rsc.org

The morphology of the final self-assembled structure can be influenced by the synthesis conditions. For example, the formation of Cu(OH)₂ nanoribbons has been achieved through a coordination self-assembly process in solution. semanticscholar.org In other instances, hydrated nanoparticles of copper-containing precursors can reorganize to form urchin-like structures composed of dense nanorods, with electrostatic forces being responsible for the initial aggregation of the nanoparticles. researchgate.net

The following table outlines different self-assembled nanostructures of this compound and the proposed mechanisms:

| Nanostructure | Proposed Self-Assembly Mechanism | Reference |

| Ultrathin Nanowires | Aggregative self-assembly of nanocrystals guided by oriented attachment. | rsc.org |

| Nanoribbons | Coordination self-assembly in solution. | semanticscholar.org |

| Urchin-like Structures | Reorganization of aggregated hydrated nanoparticles driven by electrostatic forces. | researchgate.net |

Mechanisms of Anisotropic Crystal Growth in this compound Systems

Anisotropic crystal growth refers to the non-uniform growth rates of different crystallographic faces of a crystal, leading to the formation of non-spherical shapes such as rods, wires, and plates. researchgate.netacs.orgcityu.edu.hk In this compound systems, controlling the anisotropic growth is crucial for synthesizing one-dimensional and two-dimensional nanostructures with desired properties.

The mechanism of anisotropic growth is often related to the selective adsorption of certain species, such as ions or surfactant molecules, onto specific crystal facets. acs.org This adsorption can inhibit the growth of these facets, allowing other facets to grow at a faster rate. For example, in the growth of copper nanorods, it has been shown that chloride ions can preferentially adsorb onto the (100) surfaces of copper, promoting faster growth along the nih.gov direction and leading to the formation of rod-shaped particles. acs.org While this example is for metallic copper, similar principles of selective facet passivation can apply to the growth of this compound crystals from solution.

The intrinsic crystal structure of this compound, which is orthorhombic, also contributes to its tendency for anisotropic growth. The different surface energies of the various crystallographic planes can lead to different growth rates. The growth conditions, such as precursor concentration, temperature, and the presence of additives, can all influence the relative growth rates of different facets, thereby controlling the final morphology of the this compound crystals.

The following table summarizes factors influencing anisotropic crystal growth in systems that can be analogous to this compound:

| Influencing Factor | Mechanism | Resulting Morphology |

| Selective Adsorption of Ions/Molecules | Passivation of specific crystal facets, leading to differential growth rates. acs.org | Rods, wires, plates. |

| Intrinsic Crystal Structure | Different surface energies of crystallographic planes. | Elongated or flattened crystals. |

| Synthesis Conditions (e.g., temperature, concentration) | Alteration of the thermodynamic and kinetic driving forces for growth on different facets. | Varied anisotropic shapes. |

Advanced Structural and Morphological Characterization of Cupric Hydroxide

Spectroscopic and Diffraction Techniques for Cupric Hydroxide (B78521) Crystalline Structure Elucidation

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure and phase purity of cupric hydroxide. The analysis of diffraction patterns reveals that Cu(OH)₂ typically crystallizes in an orthorhombic system. iaea.orgmaterialsproject.org The sharp peaks observed in the XRD patterns of synthesized Cu(OH)₂ indicate good crystallinity and a high-purity phase. researchgate.net

Studies have identified the space group as non-centrosymmetric, Cmc2₁, which is a more accurate description than the previously considered centrosymmetric Cmcm group. iaea.orgresearchgate.net This distinction is significant as it defines the copper coordination environment as a square pyramidal or a strongly distorted (4+1+1) octahedral arrangement, rather than a simple (4+2) octahedron. iaea.org The lattice parameters for the orthorhombic structure have been determined to be approximately a = 2.9471 Å, b = 10.593 Å, and c = 5.2564 Å. iaea.org

The diffraction peaks corresponding to specific crystallographic planes are consistently identified in various studies, confirming the orthorhombic structure of Cu(OH)₂. researchgate.netresearchgate.netresearchgate.net For instance, typical XRD patterns show distinct peaks that can be indexed to the standard diffraction data for this compound (JCPDS file No. 13-420 and 01-080-0656). researchgate.netresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | iaea.orgmaterialsproject.org |

| Space Group | Cmc2₁ (non-centrosymmetric) | iaea.orgmaterialsproject.org |

| Lattice Constant (a) | ~2.95 Å | iaea.orgnanobe.org |

| Lattice Constant (b) | ~10.59 Å | iaea.orgresearchgate.net |

| Lattice Constant (c) | ~5.26 Å | iaea.orgresearchgate.net |

Electron diffraction, particularly Selected Area Electron Diffraction (SAED), complements XRD by providing crystallographic information from localized, nano-scale regions of a material. SAED patterns of Cu(OH)₂ nanostructures confirm their crystalline nature and orthorhombic phase. researchgate.net Time-dependent SAED studies on colloidal Cu(OH)₂ nanocrystals show a gradual evolution from a few diffraction dots to more pronounced ring patterns, indicating progressive crystal growth and increased crystallinity over time. researchgate.net The diffraction patterns can be indexed to the primary diffraction planes of orthorhombic Cu(OH)₂, such as electrochemsci.org, nih.gov, researchgate.net, researchgate.net, researchgate.net, and rsc.org, further corroborating the findings from XRD analysis. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the chemical bonds and functional groups present in this compound. The FTIR spectrum of Cu(OH)₂ is characterized by distinct absorption bands corresponding to the vibrations of its constituent atoms.

A prominent feature is the presence of strong peaks in the region of 3300-3600 cm⁻¹, which are attributed to the stretching vibrations of the hydroxyl (O-H) groups. nanobe.orgresearchgate.net Specifically, a sharp peak around 3570 cm⁻¹ corresponds to free O-H stretching, while broader bands at lower wavenumbers (e.g., ~3487 cm⁻¹ and ~3389 cm⁻¹) are due to hydrogen-bonded O-H groups. researchgate.netksu.edu.saresearchgate.net A peak observed near 1670 cm⁻¹ is assigned to the bending mode of hydroxyl groups from water molecules. nanobe.orgresearchgate.net

The vibrations involving the copper atom are found at lower frequencies. Bands in the range of 600-1400 cm⁻¹ are typically assigned to Cu-O-H bending and vibrational modes. researchgate.netksu.edu.sasci-hub.box For example, a peak around 1367 cm⁻¹ is indicative of the Cu-OH bond. researchgate.net The vibrational modes of Cu-O bonds appear at even lower wavenumbers, typically below 650 cm⁻¹, with characteristic peaks observed around 420 cm⁻¹ and 465 cm⁻¹. researchgate.netsci-hub.box

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3570 | Free O-H stretching | researchgate.netksu.edu.sa |

| ~3487, ~3389 | Hydrogen-bonded O-H stretching | researchgate.netresearchgate.net |

| ~1670 | H-O-H bending (water) | nanobe.orgresearchgate.net |

| ~1367 | Cu-OH bending | researchgate.net |

| ~881 | Cu-OH vibrations | researchgate.netksu.edu.sa |

| ~420, ~465 | Cu-O stretching/vibrational modes | researchgate.netsci-hub.box |

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to the vibrations of non-polar bonds and can be used to study phase transitions. semanticscholar.org For this compound, Raman spectra can help confirm the presence of specific vibrational modes. While detailed Raman studies focusing solely on pure Cu(OH)₂ are less common than FTIR, the technique has been used to identify Cu(OH)₂ as a component in corrosion products and composite materials. researchgate.netresearchgate.net

In studies of copper corrosion, peaks attributable to Cu(OH)₂ have been identified, distinguishing it from various copper oxides and other corrosion products. researchgate.net In situ Raman spectroscopy during electrochemical processes has shown the appearance of a peak around 603 cm⁻¹ at certain potentials, which has been linked to the Cu-O stretching vibration of a Cu(III) oxide species formed from the oxidation of materials like Cu(OH)₂. xpsfitting.comxpsfitting.com The stretching frequency, ν(Cu-O), for a [CuOH]²⁺ core has been determined to be around 630 cm⁻¹ using resonance Raman spectroscopy. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of the elements present. For this compound, XPS is used to confirm the presence of Cu and O and to verify that copper is in the +2 oxidation state (Cu²⁺).

The Cu 2p spectrum of Cu(OH)₂ is a key diagnostic region. It exhibits two main peaks, Cu 2p₃/₂ and Cu 2p₁/₂, located at binding energies of approximately 934-935 eV and 954-955 eV, respectively. researchgate.net A defining feature of the Cu²⁺ state is the presence of strong "shake-up" satellite peaks at higher binding energies (approximately 943 eV and 963 eV) relative to the main peaks. researchgate.netresearchgate.net The presence and intensity of these satellites are unambiguous indicators of the Cu(II) state.

The O 1s spectrum typically shows a primary peak around 531-532 eV, which is attributed to the oxygen in the hydroxide (-OH) groups. researchgate.net It is important to note that Cu(OH)₂ can be susceptible to reduction to Cu(I) species (like Cu₂O) under the X-ray beam during analysis. researchgate.net This potential for X-ray induced degradation can be mitigated by cooling the sample or minimizing the analysis time.

| Spectral Region | Peak | Approximate Binding Energy (eV) | Assignment | Reference |

|---|---|---|---|---|

| Cu 2p | Cu 2p₃/₂ | 933.9 - 934.1 | Main peak for Cu²⁺ | researchgate.netresearchgate.net |

| Satellite | ~943.4 | Shake-up satellite for Cu²⁺ | researchgate.netresearchgate.net | |

| Cu 2p₁/₂ | 954.7 | Main peak for Cu²⁺ | researchgate.net | |

| Satellite | ~963.1 | Shake-up satellite for Cu²⁺ | researchgate.net | |

| O 1s | O 1s | ~531.0 | Oxygen in hydroxide (-OH) | researchgate.net |

UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic properties of materials by measuring their absorption of light in the ultraviolet and visible regions. For semiconductor materials like this compound, this technique is particularly useful for determining the optical band gap energy (Eg).

The UV-Vis absorption spectrum of Cu(OH)₂ nanoparticles typically shows a broad absorption in the UV region. The band gap energy can be estimated from the absorption data using a Tauc plot, which relates the absorption coefficient to the photon energy. Based on this analysis, the direct band gap energy for this compound nanoparticles has been reported to be in the range of 2.9 to 3.0 eV. This value is indicative of a wide-bandgap semiconductor material.

Atomic Absorption Spectroscopy (AAS) for Elemental Composition

Atomic Absorption Spectroscopy (AAS) is a highly sensitive analytical technique used to determine the elemental composition of a sample. azom.com In the context of this compound, AAS is primarily employed to confirm the concentration of copper. The method relies on the principle that atoms absorb light at specific wavelengths. thermofisher.com For copper analysis, a sample containing this compound is typically digested and atomized, often using a flame or a graphite (B72142) furnace. azom.comlibretexts.org

During analysis, a hollow-cathode lamp containing copper emits light at a characteristic wavelength, which is passed through the atomized sample. azom.com The copper atoms in the sample absorb a portion of this light, and the amount of absorption is directly proportional to the concentration of copper in the sample. nanobe.orgresearchgate.net This relationship allows for precise quantification. Studies have shown a linear relationship between absorbance and concentration for this compound nanoparticles, confirming a proper distribution of the compound in the analyzed medium. nanobe.orgresearchgate.net

Key instrumental parameters are carefully selected to ensure optimal sensitivity for copper detection. libretexts.org

Table 1: Typical Instrumental Parameters for Copper Analysis by Flame AAS

| Parameter | Value | Reference |

|---|---|---|

| Wavelength | 324.7 nm - 324.8 nm | libretexts.orgoiv.int |

| Lamp | Copper hollow-cathode lamp | oiv.int |

| Flame | Air-acetylene | libretexts.orgoiv.int |

| Slit Width | 0.5 nm | oiv.int |

Microscopic and Imaging for this compound Morphology and Nanostructure Analysis

Microscopy techniques are indispensable for visualizing the morphology and structure of this compound from the microscale down to the atomic level.

Scanning Electron Microscopy (SEM) is a powerful tool for analyzing the surface topography and morphology of this compound. frontiersin.org The technique provides high-resolution images that reveal particle shape, size, and aggregation state. nanobe.orgresearchgate.net SEM studies have identified a variety of morphologies for this compound, heavily dependent on the synthesis method.

Commonly observed morphologies include well-crystallized, plate-like structures. nanobe.orgresearchgate.net In some preparations, these plates are observed to form agglomerates. nanobe.orgresearchgate.net Other synthesis routes can produce different shapes. For instance, related copper-hydroxy salts have been shown to form plate-like particles with an average size of 1-2 µm. researchgate.net The versatility in morphology is a key area of research, as the particle shape can influence the material's properties.

Table 2: Examples of this compound and Related Morphologies Observed by SEM

| Observed Morphology | Description | Reference(s) |

|---|---|---|

| Plate-like Particles | Well-crystallized plates, sometimes distributed with agglomeration. | nanobe.orgresearchgate.net |

| Microstructures | Structures measuring approximately 1–2 μm in length and 100-200 nm in width/thickness have been observed in related copper oxides. | acs.org |

Transmission Electron Microscopy (TEM) and its advanced variant, High-Resolution TEM (HRTEM), offer unparalleled insight into the internal structure of this compound nanostructures. nih.gov Unlike SEM, which images the surface, TEM uses an electron beam that passes through an ultra-thin sample to create an image, revealing details about crystallinity, defects, and morphology. youtube.com

TEM analysis has been used to confirm the shape and dimensions of this compound nanostructures, such as nanorods. mdpi.com HRTEM pushes the resolution further, making it possible to visualize the material at the atomic level. youtube.com This technique can resolve the atomic lattice of a crystal, allowing for the direct measurement of interplanar spacing. youtube.com These measurements are crucial for identifying the crystal structure and confirming the phase of the this compound. HRTEM can also identify crystalline defects like dislocations and stacking faults, which can significantly impact the material's chemical and physical properties. youtube.comyoutube.com

To move beyond qualitative descriptions, quantitative methods have been developed to analyze the morphology of nanomaterials. For this compound, a morphological index (MI) can be calculated from X-ray diffraction (XRD) data. researchgate.net This index provides a quantitative measure related to the shape and size of the crystallites.

The MI is calculated using the full width at half maximum (FWHM) values from the XRD peaks with the following equation:

MI = FWHMh / (FWHMh + FWHMp)

Where FWHMh is the highest FWHM value among the observed peaks, and FWHMp is the FWHM of a specific peak for which the index is being calculated. researchgate.net Research has indicated a direct relationship between the morphological index and the particle size of this compound nanoparticles, where a higher MI corresponds to a larger particle size. researchgate.net This quantitative approach allows for a more precise correlation between synthesis parameters and the resulting nanostructure morphology.

Nanoscale Features and Dimensionality of this compound

The synthesis of this compound with controlled nanoscale features is an active area of research, as dimensionality plays a key role in its performance in various applications.

This compound can be synthesized in a variety of nanoscale morphologies, including nanoparticles, nanorods, nanowires, and nanoplatelets. electrochemsci.orglist.lu The specific morphology and size distribution are highly dependent on the synthesis conditions, such as precursor concentrations, temperature, and pH. list.luresearchgate.net

Electrochemical synthesis methods have been used to produce this compound nanoparticles with an average particle size of around 10.5 nm. electrochemsci.org Chemical co-precipitation is another common method, which has been used to create plate-like nanoparticles with an average size of approximately 33.4 nm. nanobe.orgresearchgate.net More elongated, one-dimensional (1D) structures have also been reported. For example, this compound nanorods have been synthesized with diameters in the range of 10–16 nm and lengths from 125–380 nm. mdpi.com The ability to control the synthesis to produce these varied dimensionalities, from quasi-0D nanoparticles to 1D nanorods and 2D nanoplatelets, is critical for tuning the material's properties. list.lu

Table 3: Size Distribution of Various this compound Nanostructures

| Nanostructure Morphology | Synthesis Method | Average Size / Dimensions | Reference(s) |

|---|---|---|---|

| Nanoparticles | Electrosynthesis | 10.5 nm | electrochemsci.org |

| Plate-like Nanoparticles | Chemical Co-precipitation | 33.4 nm | nanobe.orgresearchgate.net |

| Nanorods | Not specified | Diameter: 10–16 nm; Length: 125–380 nm | mdpi.com |

Nanowire and Nanostrand Formation and Aspect Ratios

The formation of one-dimensional (1D) this compound nanostructures, such as nanowires and nanostrands, is a subject of significant research interest due to their unique properties and potential applications. These structures are typically synthesized through controlled precipitation methods in aqueous solutions. acs.org The growth mechanism often involves the self-assembly of smaller nanocrystals. rsc.orgresearchgate.net

One common synthesis strategy involves the controlled precipitation of cupric ions (Cu²⁺) in the presence of ammonia (B1221849) (NH₃) and a hydroxide source like sodium hydroxide (NaOH) under specific pH conditions. acs.org In this process, a transient deep-blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, is formed, which then transforms into Cu(OH)₂ nanowires. acs.org The layered molecular structure of this compound is believed to facilitate this one-dimensional growth. researchgate.net

Another approach involves controlling the pH of an aqueous copper nitrate (B79036) solution with weak bases. This method has been shown to produce extremely narrow nanostrands with diameters as small as 2.5 nm. researchgate.net The growth in this case is a slow process, starting from initially formed small particles and is highly sensitive to the pH and the type of weak base used. researchgate.net The length of these nanostrands can reach several tens of micrometers after a few days of aging, resulting in exceptionally high aspect ratios. researchgate.net

The dimensions and aspect ratios of these nanostructures can be tailored by controlling the synthesis conditions. For instance, a facile sol-gel approach has been developed to produce ultrathin Cu(OH)₂ nanowires with an average length of 675 ± 4 nm and a diameter of 6 ± 2 nm through a process of base-catalyzed hydrolysis followed by directed self-assembly and oriented attachment of nanocrystals. rsc.org A green synthesis method using Pistachio leaf extract has also been reported to produce nanowires with an average diameter of about 10 nm and lengths up to 500 nm. researchgate.netscispace.com

The following table summarizes the dimensions and aspect ratios of this compound nanowires and nanostrands obtained through various synthesis methods as reported in the literature.

| Synthesis Method | Precursors | Resulting Nanostructure | Average Diameter (nm) | Average Length | Aspect Ratio |

| Controlled Precipitation | Cu²⁺(aq), NH₃(aq), NaOH(aq) | Nanowires | ~55 | 1 µm | ~18 |

| pH Control with Weak Bases | Copper Nitrate, Weak Bases | Nanostrands | 2.5 | Several tens of micrometers | >10,000 |

| Sol-Gel with Oriented Attachment | Not Specified | Nanowires | 6 ± 2 | 675 ± 4 nm | ~113 |

| Green Synthesis | Copper Chloride Dihydrate, NaOH, Pistachio Leaf Extract | Nanowires | ~10 | Up to 500 nm | ~50 |

This table is interactive. Users can sort the columns to compare different synthesis outcomes.

The aspect ratio, which is the ratio of length to diameter, is a critical parameter for many applications. As seen in the table, it can vary significantly, from moderate values around 18 to extremely high values exceeding 10,000. researchgate.netnih.gov The ability to control these dimensions is crucial for harnessing the unique properties of these one-dimensional nanomaterials.

Thin Film Structures and Their Microstructure

This compound often serves as a precursor material for the fabrication of copper oxide (CuO) thin films, which have applications in various electronic and optoelectronic devices. mdpi.comscirp.org The microstructure of these resulting films is highly dependent on the deposition technique and subsequent processing conditions, such as annealing temperature.

Common methods for depositing thin films from this compound or other copper precursors include spray pyrolysis, spin coating, and vacuum evaporation followed by oxidation. mdpi.comscirp.orgresearchgate.net The microstructure of the films is typically characterized by techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and atomic force microscopy (AFM). mdpi.comscirp.org

XRD analysis reveals the crystalline structure and preferred orientation of the grains within the film. For instance, CuO thin films derived from copper precursors often exhibit a monoclinic crystal structure. scirp.orgresearchgate.net The annealing temperature plays a crucial role in the phase formation; at lower temperatures, a mixture of copper and cuprous oxide (Cu₂O) may be present, while pure CuO is typically obtained at higher temperatures (above 350 °C). researchgate.net

SEM and AFM are used to visualize the surface morphology, including grain size, shape, and surface roughness. mdpi.comusf.edu An increase in substrate temperature during deposition or post-deposition annealing generally leads to an increase in grain size. mdpi.comusf.edu The surface of these films can consist of nanostructured oxides with a uniform size distribution, for example, in the range of 60–80 nm. researchgate.net The morphology can range from well-defined grains to more complex, aggregated structures. mdpi.com

The following table provides an overview of the microstructural characteristics of copper oxide thin films produced by various methods, often involving a this compound intermediate or a direct conversion from a copper salt.

| Deposition Technique | Precursor/Starting Material | Resulting Film | Key Microstructural Features |

| Pulsating Spray Pyrolysis | Not Specified | CuO | Single-phase, high surface roughness, grain size increases with substrate temperature. |

| Spin Coating | Copper Acetate (B1210297) | CuO | Nanocrystalline with a monoclinic crystal structure, oriented along the (111) plane. |

| Vacuum Evaporation and Oxidation | Copper | CuO and Cu₂O | Phase composition depends on oxidation temperature; pure CuO formed above 350 °C. |

| Chemical Solution Deposition | Copper Nitrate | Cu₂O | Nanostructured oxides with uniform grain size distribution (60-80 nm). |

This table is interactive. Users can sort the columns to explore the characteristics of thin films produced by different methods.

The microstructure, including factors like grain boundaries and surface roughness, significantly influences the electrical and optical properties of the thin films. mdpi.com For example, the optical band gap of copper oxide films can be tuned by controlling the deposition parameters. scirp.org Understanding and controlling the microstructure are therefore essential for tailoring the performance of these films for specific applications.

Phase Transformations and Thermal Decomposition Kinetics of Cupric Hydroxide

Thermal Decomposition Pathways of Cupric Hydroxide (B78521) to Copper Oxides

The thermal decomposition of cupric hydroxide (Cu(OH)₂) is a primary route for the synthesis of copper(II) oxide (CuO) nanoparticles. researchgate.netacs.org This process, represented by the general reaction Cu(OH)₂(s) → CuO(s) + H₂O(g), occurs as a single-stage endothermic reaction at temperatures in the range of 145–160°C. researchgate.netresearchgate.netbrainly.in The transformation involves the cleavage of one OH group and a proton from an adjacent OH group, followed by the displacement of copper and oxygen atoms to form the CuO structure. researchgate.net This results in a rearrangement of the copper's local symmetry as the crystal structure changes from the orthorhombic lattice of Cu(OH)₂ to the monoclinic lattice of CuO. researchgate.net

Kinetics and Mechanistic Studies of Cu(OH)₂ to CuO Conversion

The conversion is best described by a model that comprises three distinct stages:

An induction period (IP). researchgate.net

A surface reaction (SR). researchgate.net

A phase boundary-controlled reaction (PBR). researchgate.net

Induction Period and Nucleation Phenomena During Decomposition

The thermal decomposition of this compound begins with a distinct induction period (IP). researchgate.netacs.org This initial phase is a crucial precursor to the main decomposition reaction, where no significant mass loss is observed. During this period, nucleation of the new CuO phase occurs on the surface of the Cu(OH)₂ particles.

The kinetic behavior of the IP can often be described as a zero-order process. researchgate.net The duration and characteristics of this induction period are sensitive to external conditions. For instance, the presence of atmospheric water vapor can have a catalytic effect on the nucleation process, influencing the onset of decomposition. akjournals.com The sigmoidal mass-loss behavior that follows the induction period is characteristic of reactions involving nucleation and the subsequent growth of these nuclei. acs.org

Surface Reaction and Phase Boundary-Controlled Mechanisms

The phase boundary-controlled reaction mechanism is temperature-dependent; higher temperatures accelerate the reaction rate by providing increased thermal energy, which promotes both mass transfer and surface reactions. researchgate.net As the reaction progresses, a boundary forms between the reactant (Cu(OH)₂) and the product (CuO). The rate of the conversion is then controlled by the progression of this boundary into the solid reactant particles. researchgate.net This phase is characterized by a steady reaction rate as the interface moves through the material.

Influence of Water Vapor Pressure on Decomposition Kinetics

The presence of water vapor in the reaction atmosphere has a significant retarding effect on the thermal decomposition kinetics of this compound. researchgate.netfigshare.com An increase in the partial pressure of water vapor (p(H₂O)) causes a systematic shift of the decomposition process to higher temperatures. researchgate.net This restraining effect is a common phenomenon in the thermal decomposition of inorganic solids where a gaseous product is evolved. figshare.com

This retardation is observed for both the induction period and the subsequent mass-loss process. researchgate.net The effect of water vapor on each distinct reaction step (induction, surface reaction, and phase boundary-controlled reaction) can be evaluated separately. figshare.com A universal kinetic description has been developed by incorporating an "accommodation function" into the fundamental kinetic equation for solid-state reactions, which accounts for the influence of the partial pressure of the product gas. figshare.com This allows for a comprehensive kinetic model that is valid over different temperatures and water vapor pressures. figshare.com

Thermal Gravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric analysis (TGA) is a key technique for studying the decomposition behavior of this compound. TGA measures the change in mass of a sample as a function of temperature, providing quantitative data on the decomposition process.

TGA curves for Cu(OH)₂ typically show a distinct pattern. A significant and intense weight loss occurs up to approximately 150°C, corresponding to the main decomposition reaction where water is released. iaea.org This is often followed by a smaller, more gradual weight loss at slightly higher temperatures, between 150°C and 180°C. iaea.org Beyond this temperature, the mass remains stable, indicating the completion of the conversion to CuO. iaea.org The total observed weight loss of around 18% at approximately 185°C aligns with the theoretical loss for the conversion of Cu(OH)₂ to CuO. digitalfire.com

The following table summarizes typical data observed from a TGA curve for Cu(OH)₂ decomposition.

| Temperature Range | Observed Phenomenon | Approximate Weight Loss |

| < 150°C | Main decomposition (Cu(OH)₂ → CuO + H₂O) | ~18-20% |

| 150°C - 180°C | Secondary, smaller mass loss | Minor |

| > 180°C | Stable mass (CuO) | None |

Table 1: Summary of Thermogravimetric Analysis (TGA) data for this compound decomposition.

Solid-State Phase Transitions in this compound Systems

The conversion of this compound to copper(II) oxide in the solid state is a metastable process that can occur via thermal dehydration at relatively low temperatures (around 150°C or 423 K). researchgate.net This transformation is considered topotactic or pseudomorphic, meaning there are clear, defined crystallographic relationships between the axes of the parent Cu(OH)₂ crystal and the resulting CuO crystal. researchgate.net The process involves a rearrangement of the crystal structure from the orthorhombic Cu(OH)₂ to the monoclinic CuO, but it maintains a structural correspondence between the two phases. researchgate.netresearchgate.net

While this compound is the more common compound, theoretical studies have also explored the potential existence of a metastable solid form of cuprous hydroxide (CuOH). skb.com Experimental work has provided evidence for the existence of cuprous hydroxide, likely in a hydrated form (CuOH·H₂O), which can be synthesized through the reduction of Cu²⁺ ions. rsc.org This highlights the complexity of solid-state phases within copper-oxygen-hydrogen systems.

Polymorphic Transformations in Cu(OH)₂

This compound, Cu(OH)₂, is known to exist in different structural forms, or polymorphs, with the most common and naturally occurring form being the mineral spertiniite. wikipedia.orghandbookofmineralogy.org The crystal structure of spertiniite is orthorhombic. wikipedia.orgiaea.org While it was initially described with a centrosymmetric space group (Cmcm), further analysis of thermal displacement parameters indicated that the correct space group is the non-centrosymmetric Cmc2₁. iaea.orgsemanticscholar.org

The structure consists of a copper center with a square pyramidal or a strongly distorted octahedral coordination. iaea.orgwikipedia.org These copper-oxygen polyhedra form chains along the nih.gov direction by sharing equatorial edges. These chains then build corrugated layers perpendicular to the b-axis, which are interconnected through hydrogen bonds. iaea.org

Recent theoretical studies have explored the polymorphic phenomena of Cu(OH)₂ further. Using first-principles calculations and group theory, researchers investigated the potential for polymorphic ferroelectric phase transitions. researchgate.net This research identified a pathway for a non-polar to polar phase transition, from a hypothetical high-symmetry Cmcm phase to the experimentally observed polar Cmc2₁ phase. researchgate.netnih.gov The transformation is primarily driven by specific phonon modes within the centrosymmetric phase. researchgate.net The investigation also revealed the possible existence of two distinct polar structures that share the same Cmc2₁ space group but exhibit significantly different degrees of polarization. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | wikipedia.orgiaea.org |

| Space Group | Cmc2₁ (non-centrosymmetric) | iaea.orgsemanticscholar.org |

| Lattice Parameters | a = 2.9471 Å | iaea.org |

| b = 10.593 Å | ||

| c = 5.2564 Å | ||

| Formula Units (Z) | 4 | iaea.org |

| Coordination Geometry | Square pyramidal / Distorted octahedral | iaea.orgwikipedia.org |

Pressure-Induced Phase Transitions

There is a notable absence of direct experimental research on the pressure-induced phase transitions of this compound. High-pressure studies have been conducted on various other copper-containing compounds and metal hydroxides, but Cu(OH)₂ has not been a primary subject of such investigations. ucdavis.edumdpi.comresearchgate.netresearchgate.net

However, insights into the potential behavior of Cu(OH)₂ under high pressure can be drawn from related materials with similar structural features. For example, copper hydroxyfluoride (CuOHF) is a compound with a two-dimensional layered structure held together by hydrogen bonds, similar to this compound. A study on CuOHF revealed that it undergoes two significant pressure-induced structural phase transitions. The first is an isostructural transition occurring at 7.8 GPa, characterized by subtle changes in interlayer spacing. The second is a more dramatic dimensionality transition at 22.5 GPa, where the 2D layered structure transforms into a three-dimensional amorphous state. lemoyne.edu This suggests that other hydrogen-bonded layered hydroxides like Cu(OH)₂ might also exhibit complex structural responses to high pressure, including isostructural changes and amorphization, although this remains speculative without direct experimental evidence.

Formation of Intermediate Phases During Decomposition (e.g., copper hydroxynitrate, copper hydroxide acetate)

The direct thermal decomposition of pure this compound is a straightforward process that typically yields copper(II) oxide (CuO) and water without the formation of stable intermediate phases. wikipedia.orgresearchgate.net The reaction is generally represented as:

Cu(OH)₂ (s) → CuO (s) + H₂O (g)

However, intermediate hydroxy salts, such as copper hydroxynitrate and copper hydroxide acetate (B1210297), are relevant in the decomposition of the corresponding copper salts. These compounds feature layered structures derived from the hydroxide lattice, where some hydroxide ions are replaced by other anions.

Copper Hydroxynitrate

Basic copper nitrate (B79036), most accurately represented as copper hydroxynitrate (Cu₂(OH)₃NO₃), is a well-documented intermediate phase in the thermal decomposition of hydrated copper(II) nitrate (Cu(NO₃)₂·nH₂O). scielo.br The decomposition occurs in stages, where dehydration is followed by the formation of the basic nitrate, which then decomposes at higher temperatures to form CuO. scielo.brscielo.br The structure of copper hydroxynitrate consists of copper hydroxide-like sheets with nitrate ions incorporated, which can crystallize in monoclinic or orthorhombic phases. scielo.brbohrium.com

| Stage | Temperature Range | Process | Intermediate/Product | Reference |

|---|---|---|---|---|

| I | 300 - 470 K | Dehydration and initial denitration | Cu₂(OH)₃NO₃ | scielo.br |

| II | > 470 K | Decomposition of basic nitrate | CuO | scielo.br |

Copper Hydroxide Acetate